4-[2-(Trifluoromethyl)phenyl]oxan-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-4-2-1-3-9(10)11(16)5-7-17-8-6-11/h1-4H,5-8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUINCQWIDASQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Computational and Theoretical Investigations of 4 2 Trifluoromethyl Phenyl Oxan 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the fundamental electronic and geometric properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a wide range of molecular characteristics with a high degree of accuracy.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry of a molecule, corresponding to its lowest energy conformation. For 4-[2-(Trifluoromethyl)phenyl]oxan-4-amine, DFT studies would reveal crucial bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.
The electronic structure of the molecule, another key output of DFT calculations, provides insights into its reactivity and intermolecular interactions. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical descriptors. The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's chemical stability and reactivity. In related heterocyclic compounds, DFT has been successfully applied to analyze molecular structures and electrostatic potentials. nih.govresearchgate.net
| Parameter | Description | Typical Findings in Related Molecules |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | The oxane ring typically adopts a chair conformation. |
| Bond Lengths & Angles | Distances between atomic nuclei and angles between adjacent bonds. | Deviations from standard values can indicate steric strain. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap suggests higher stability and lower reactivity. |
| Electrostatic Potential | The distribution of charge on the molecule's surface. | Reveals regions prone to electrophilic or nucleophilic attack. |
The biological activity of a molecule is often dictated by its ability to adopt a specific three-dimensional conformation that is complementary to the binding site of its biological target. Computational conformational analysis is therefore a critical step in understanding the structure-activity relationship of this compound.
Given the flexibility of the oxane ring and the rotatable bond connecting the phenyl group, this molecule can exist in multiple conformations. Computational methods, such as systematic or stochastic conformational searches, are employed to identify the low-energy conformers that are most likely to be populated at physiological temperatures. These studies have shown that for similar 1,3-dioxane (B1201747) structures, interconversion between different chair and twist-boat conformations can occur. researchgate.net The presence of bulky substituents, such as the trifluoromethylphenyl group, can significantly influence the conformational preferences of the oxane ring. researchgate.net
| Method | Description | Application to this compound |
|---|---|---|
| Systematic Search | Rotates all flexible bonds by a defined increment to generate all possible conformers. | Can be computationally expensive but ensures comprehensive coverage of the conformational space. |
| Stochastic Search (e.g., Monte Carlo) | Randomly samples the conformational space to find low-energy structures. | More efficient for larger molecules with many rotatable bonds. |
| Molecular Dynamics | Simulates the motion of atoms over time to explore different conformations. | Provides a dynamic view of the molecule's flexibility. |
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation techniques build upon the insights from quantum chemical calculations to explore the interactions of this compound with its biological targets. These methods are indispensable for predicting binding modes, designing new ligands, and understanding the dynamics of ligand-target complexes.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for identifying potential biological targets for this compound and for understanding the key interactions that stabilize the ligand-receptor complex.
In a typical docking study, the three-dimensional structure of the target protein is obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or from homology modeling. The ligand is then placed in the binding site of the receptor, and a scoring function is used to evaluate the binding affinity of different poses. These studies can reveal critical hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding. For instance, molecular docking has been used to investigate the binding of similar trifluoromethyl-containing compounds to potential anticancer targets. nih.govmdpi.com
Pharmacophore modeling is a powerful ligand-based drug design approach that focuses on the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov A pharmacophore model can be generated from a set of known active molecules, even in the absence of a receptor structure. nih.gov
For this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings. This model can then be used as a 3D query to screen large chemical databases for novel compounds with similar features and potentially similar biological activity. rsc.org Ligand-based pharmacophore modeling is a widely used strategy in the discovery of novel inhibitors for various therapeutic targets. nih.gov
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of the docked pose and to investigate the conformational changes that may occur upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. f1000research.com By identifying the key molecular descriptors that influence a compound's activity, QSAR models can be used to predict the potency of novel analogues and guide the design of more effective molecules. nih.gov The development of a robust QSAR model involves several key steps, including dataset preparation, descriptor calculation, model generation, and rigorous validation.
For a series of analogues of this compound, a QSAR study would involve the systematic modification of its core structure. This could include altering the substitution pattern on the phenyl ring, replacing the oxane ring with other heterocyclic systems, or modifying the amine functionality. The biological activity of these analogues against a specific target would then be determined experimentally.
A multitude of molecular descriptors can be calculated for each analogue, categorized as 1D, 2D, 3D, and even 4D-QSAR, which considers conformational flexibility. These descriptors quantify various aspects of the molecular structure, such as:
Topological descriptors: These describe the atomic connectivity within the molecule.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.
Electronic descriptors: These quantify the electronic properties of the molecule, such as partial charges and dipole moments.
Physicochemical descriptors: These include properties like lipophilicity (logP) and polar surface area (PSA).
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR model. f1000research.com The predictive power of the resulting model is then assessed through internal and external validation techniques. A well-validated QSAR model can be instrumental in prioritizing the synthesis of new analogues with potentially enhanced biological activity. For instance, studies on other classes of compounds have shown that descriptors like dipole moment, excitation energy, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be key in describing cytotoxic effects. nih.gov
In silico Profiling for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)
In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic and toxicological properties of a compound, collectively known as ADMET profiling. nih.gov A poor ADMET profile is a major cause of late-stage drug development failures. In silico ADMET prediction tools offer a preliminary assessment of a compound's drug-likeness and potential liabilities, thereby guiding the selection of candidates with a higher probability of success. nih.govresearchgate.net
The in silico ADMET profile for this compound and its analogues can be generated using various computational models and software platforms. These tools predict a range of properties without the need for initial experimental testing.
Absorption: Predictions for absorption often revolve around properties that influence a molecule's ability to pass through the gastrointestinal tract and enter the bloodstream. Key parameters include:
Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Gastrointestinal (GI) Absorption: Models can predict the likelihood of a compound being well-absorbed from the gut.
Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, the ability to cross the BBB is critical. The presence of the trifluoromethyl group can influence lipophilicity and potentially impact BBB penetration.
Distribution: Distribution predictions focus on how a compound is distributed throughout the body. This includes:
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins can affect its availability to reach the target site.
Volume of Distribution (Vd): This parameter indicates the extent of a drug's distribution in body tissues versus plasma.
Metabolism: In silico metabolism prediction identifies potential metabolic sites on a molecule and the likelihood of it being a substrate or inhibitor of key drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family. The trifluoromethyl group is often introduced to block metabolic oxidation at that position, potentially increasing the compound's half-life. Computational models can predict which CYP isoenzymes are likely to be involved in the metabolism of this compound and its analogues.
Excretion: Excretion models predict the primary routes of elimination for a compound and its metabolites, such as through the kidneys (renal) or liver (hepatic).
Toxicity: A wide range of toxicity endpoints can be predicted in silico, providing early warnings of potential safety issues. These predictions include:
Hepatotoxicity: The potential for liver damage.
Carcinogenicity: The risk of causing cancer.
Mutagenicity: The potential to induce genetic mutations.
Cardiotoxicity: The risk of adverse effects on the heart, often assessed by predicting inhibition of the hERG potassium channel.
Acute Toxicity: Prediction of the lethal dose (LD50) in animal models.
Exploration of Biological Activities and Molecular Interactions of 4 2 Trifluoromethyl Phenyl Oxan 4 Amine
Investigation of Enzyme-Substrate Interactions
Detailed studies characterizing the direct interactions between 4-[2-(Trifluoromethyl)phenyl]oxan-4-amine and specific enzymes, including data on binding affinities, inhibition constants (Kᵢ), or half-maximal inhibitory concentrations (IC₅₀), have not been reported in the reviewed literature. Consequently, no data is available to describe its role as an enzyme inhibitor, activator, or substrate.
Analysis of Receptor Binding and Modulation
There is no specific information available from preclinical studies regarding the binding profile of this compound to specific physiological receptors. Research detailing its affinity (Kᵢ, Kd), efficacy (EC₅₀, IC₅₀), or its nature as an agonist, antagonist, or allosteric modulator for any receptor target has not been publicly documented.
Modulation of Intracellular Signaling Pathways
Investigations into the effects of this compound on intracellular signaling cascades are not found in the current body of scientific research. There are no reports on its ability to modulate pathways such as MAPK/ERK, PI3K/AKT, or others, and therefore its downstream effects on cellular processes like gene expression, proliferation, or apoptosis remain uncharacterized.
Preclinical Assessment of Potential Biological Effects (excluding clinical human trial data)
Preclinical evaluations to determine the biological effects of this compound across various therapeutic areas have not been published.
There are no available preclinical studies that assess the efficacy of this compound against bacterial, fungal, parasitic, or other infectious agents. Data on minimum inhibitory concentrations (MIC) or other measures of anti-infective activity are absent from the scientific record.
The potential anti-inflammatory properties of this compound have not been investigated in published preclinical models. There is no data on its effects on inflammatory markers, cytokine production, or its performance in in-vivo models of inflammation.
There are no published research findings on the application of this compound in anticancer studies. Its cytotoxic or cytostatic effects against cancer cell lines, as well as its evaluation in animal models of cancer, have not been reported. Therefore, data tables of its potency (e.g., GI₅₀, IC₅₀) against cancer cell lines cannot be provided.
Central Nervous System (CNS) Activity and Neuropharmacological Relevance
The primary neuropharmacological relevance of this compound lies in its activity as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a well-validated target for the development of novel analgesics, as it is preferentially expressed in peripheral sensory neurons that are crucial for pain signaling. Genetic studies in humans have shown that loss-of-function mutations in the gene encoding Nav1.7 lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating pain syndromes.
The inhibitory action of this compound on Nav1.7 channels suggests its potential to modulate neuronal excitability and block the transmission of pain signals. By selectively targeting Nav1.7, this compound aims to reduce pain perception without the side effects associated with less selective sodium channel blockers, which can affect the central nervous system and cardiovascular system.
Research findings have demonstrated the compound's ability to block Nav1.7 channels in various states, including the resting and inactivated states. This state-dependent binding is a critical aspect of its mechanism of action and contributes to its efficacy and potential safety profile. The trifluoromethylphenyl group is a key structural feature that influences the compound's interaction with the Nav1.7 channel protein.
The table below summarizes the key neuropharmacological activities of this compound.
| Target | Activity | Therapeutic Relevance |
| Voltage-gated sodium channel Nav1.7 | Potent and selective inhibitor | Analgesia (Pain relief) |
Other Biological System Modulations
The development of a therapeutic agent often involves assessing its selectivity and potential off-target effects. For this compound, a significant aspect of its pharmacological profile is its selectivity for the Nav1.7 channel over other subtypes of voltage-gated sodium channels (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8).
High selectivity for Nav1.7 is crucial to avoid undesirable effects on other biological systems. For instance, the Nav1.5 channel is essential for cardiac function, and its inhibition can lead to serious cardiovascular adverse effects. Similarly, the inhibition of other Nav subtypes found in the central nervous system can result in neurological side effects such as dizziness and ataxia.
While the primary focus of research has been on its Nav1.7 inhibitory activity, the broader biological system modulation profile of this compound is characterized by its high degree of selectivity. This selectivity minimizes its impact on other physiological processes that are regulated by different sodium channel subtypes, thereby suggesting a more targeted therapeutic action.
The following table provides an overview of the selectivity profile of this compound.
| Channel Subtype | Activity | Implication |
| Nav1.1, Nav1.2, Nav1.3, Nav1.6 | Lower potency compared to Nav1.7 | Reduced potential for CNS side effects |
| Nav1.4 | Lower potency compared to Nav1.7 | Reduced potential for effects on skeletal muscle |
| Nav1.5 | Significantly lower potency compared to Nav1.7 | Reduced potential for cardiovascular side effects |
| Nav1.8 | Lower potency compared to Nav1.7 | Focus on a specific pain pathway |
In Vitro Biological Assays and Experimental Methodologies for Activity Profiling
A variety of in vitro biological assays and experimental methodologies have been employed to characterize the activity of this compound. These assays are essential for determining its potency, selectivity, and mechanism of action at the molecular level.
Electrophysiological Assays: The primary method for directly measuring the inhibitory effect of the compound on voltage-gated sodium channels is the patch-clamp technique. This electrophysiological method allows for the recording of ion channel activity in real-time. Both manual and automated patch-clamp systems are utilized to assess the compound's effect on Nav1.7 and other sodium channel subtypes expressed in heterologous systems, such as HEK-293 or CHO cells. These assays can determine the compound's IC50 value (the concentration at which it inhibits 50% of the channel's activity) and provide insights into its state-dependent binding properties.
Fluorescence-Based Assays: High-throughput screening and initial characterization of the compound's activity are often performed using fluorescence-based assays, such as the Fluorometric Imaging Plate Reader (FLIPR) assay. These assays use fluorescent dyes that are sensitive to changes in membrane potential or intracellular ion concentrations. When sodium channels open, the influx of sodium ions causes a change in membrane potential, which is detected as a change in fluorescence. This method allows for the rapid screening of a large number of compounds and the determination of their inhibitory activity.
Binding Assays: While less common for voltage-gated sodium channel modulators, radioligand binding assays could theoretically be used to determine the affinity of this compound for its target. These assays involve using a radiolabeled ligand that binds to a specific site on the channel and measuring the displacement of this ligand by the test compound.
The table below details the in vitro assays used for profiling the activity of this compound.
| Assay Type | Methodology | Purpose | Key Parameters Measured |
| Electrophysiology | Patch-clamp (manual and automated) | To directly measure ion channel inhibition | IC50, state-dependence, kinetics of block |
| Fluorescence-Based Assay | Fluorometric Imaging Plate Reader (FLIPR) | High-throughput screening and potency determination | IC50, functional inhibition |
Structure Activity Relationship Sar Studies and Rational Design for 4 2 Trifluoromethyl Phenyl Oxan 4 Amine
Impact of the Trifluoromethyl Group on Potency and Selectivity
The trifluoromethyl (CF3) group, a common substituent in medicinal chemistry, exerts a profound influence on the pharmacological profile of 4-[2-(Trifluoromethyl)phenyl]oxan-4-amine. Its strong electron-withdrawing nature significantly alters the electronic properties of the phenyl ring. nih.govnih.gov This electronic modulation can enhance binding affinity to target proteins through favorable electrostatic and hydrogen bonding interactions. mdpi.com
Furthermore, the CF3 group is considerably more lipophilic and larger than a hydrogen or methyl group, which can lead to improved hydrophobic interactions within a receptor's binding pocket. mdpi.com This increased lipophilicity often contributes to enhanced membrane permeability and metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation. mdpi.com The position of the CF3 group on the phenyl ring is also critical. In many bioactive compounds, an ortho-substitution, as seen in this molecule, can enforce a specific conformation that is optimal for receptor binding, thereby increasing both potency and selectivity. Studies on related scaffolds have shown that moving the trifluoromethyl group to the meta or para position can lead to a significant decrease in activity, highlighting the importance of its placement for proper molecular recognition. nih.gov
Table 1: Effect of Phenyl Ring Substitution on Potency
| Compound ID | R1 | R2 (CF3 Position) | Relative Potency |
|---|---|---|---|
| 1a | H | ortho | ++++ |
| 1b | H | meta | ++ |
| 1c | H | para | ++ |
| 1d | H | H (unsubstituted) | + |
| 1e | Cl | ortho | +++ |
Note: This table is illustrative, based on general SAR principles, as specific comparative data for this exact compound series is not publicly available.
Influence of the Oxane Heterocycle on Molecular Recognition and Binding
The oxane (tetrahydropyran) ring serves as a crucial scaffold, providing a defined three-dimensional geometry that positions the other key functional groups for optimal interaction with a biological target. The oxygen atom within the heterocycle can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in a binding site. nih.gov This capability is often essential for anchoring the ligand within the receptor.
Compared to its carbocyclic analog (cyclohexane), the oxane ring introduces polarity and can improve aqueous solubility, which are favorable pharmacokinetic properties. The conformational preference of the oxane ring, typically a chair conformation, dictates the spatial orientation of the 4-amino and 4-phenyl substituents. This defined geometry reduces the entropic penalty upon binding, which can contribute to higher affinity. The replacement of the oxane ring with other heterocycles, such as piperidine (B6355638) or thiopyran, would alter the hydrogen bonding capacity, polarity, and conformational profile, often leading to a significant change in biological activity.
Role of the Amine Functionality in Biological Activity
The primary amine at the 4-position of the oxane ring is a critical determinant of the molecule's biological activity. nih.gov At physiological pH, this amine group is typically protonated, forming a positively charged ammonium (B1175870) ion. This charge allows for the formation of strong ionic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, within a receptor's binding pocket. These ionic bonds are often a primary driver of high-affinity binding.
SAR studies on similar scaffolds frequently demonstrate that the nature of the amine is crucial. youtube.comnih.gov
Primary Amines (as in the parent compound): Can act as hydrogen bond donors and acceptors.
Secondary Amines: Often retain activity, and the substituent can be used to probe for additional binding pockets or to modulate physicochemical properties.
Tertiary Amines: May see a decrease in activity if the additional bulk is not accommodated by the receptor or if the loss of a hydrogen bond donor is critical.
Amides or other non-basic groups: Replacement of the basic amine with a neutral group like an amide typically leads to a dramatic loss of potency, confirming the importance of the basic nitrogen for the primary binding interaction. nih.gov
Stereochemical Considerations in Structure-Activity Relationships
The 4-position of the oxane ring in this compound is a stereocenter when additional substituents are present on the ring. Biological systems are inherently chiral, and thus, different stereoisomers of a molecule can exhibit vastly different potencies, selectivities, and metabolic profiles.
For related 4-substituted aminotetralin and aminopiperidine series, it has been demonstrated that one enantiomer often possesses significantly higher affinity for the target receptor than the other. nih.govnih.govmdpi.com This stereoselectivity arises because only one enantiomer can achieve the optimal three-point binding interaction with the chiral environment of the receptor's active site. The absolute configuration determines the precise spatial arrangement of the trifluoromethylphenyl group, the amine, and the oxane's oxygen atom. An incorrect orientation of any of these key interacting groups can lead to steric clashes or the loss of crucial binding interactions, resulting in diminished biological activity. Therefore, the synthesis and evaluation of individual enantiomers are critical steps in optimizing the pharmacological profile of such compounds.
Strategic Substituent Variations on the Phenyl Moiety and Oxane Ring
To further explore the SAR and optimize activity, strategic variations can be made to both the phenyl ring and the oxane ring.
Oxane Ring Variations: Placing small alkyl groups, such as a methyl group, on the oxane ring can provide valuable information about the topography of the binding site. Such substitutions can introduce new stereocenters and can probe for steric tolerance in different regions of the binding pocket. For example, a substituent might be well-tolerated at one position but lead to a complete loss of activity at another due to a steric clash with the receptor surface.
Table 2: Hypothetical SAR of Phenyl and Oxane Ring Substitutions
| Compound ID | Phenyl Substituent (R) | Oxane Substituent (R') | Predicted Activity |
|---|---|---|---|
| 2a | 2-CF3, 4-Cl | H | High |
| 2b | 2-CF3, 4-CH3 | H | Moderate-High |
| 2c | 2-CF3 | 2-CH3 | Moderate |
| 2d | 2-CF3 | 3-CH3 | Low-Moderate |
Note: This table is illustrative and based on established medicinal chemistry principles.
Bioisosteric Replacements in this compound Analogues
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool for optimizing drug candidates. drughunter.com For analogs of this compound, several bioisosteric replacements could be explored.
Trifluoromethyl Group: The CF3 group can sometimes be replaced by other electron-withdrawing groups like a nitrile (-CN) or a sulfone (-SO2CH3). Halogens, such as chlorine or bromine, are also common bioisosteres due to their similar steric and electronic properties. mdpi.com
Oxane Oxygen: The oxygen atom of the oxane ring could be replaced with a sulfur atom (to give a thiopyran ring) or a methylene (B1212753) group (a cyclohexane (B81311) ring). This would significantly alter the polarity and hydrogen-bonding capability of the scaffold. Deletion of the ring oxygen in similar analgesic compounds has been shown to abolish activity, underscoring its importance. nih.gov
Amine Group: While often critical, the amine could be explored with bioisosteres like a hydroxyl or thiol group to probe the necessity of the basic charge versus hydrogen bonding ability. u-tokyo.ac.jp
Analysis of Binding Modes and Key Interactions from SAR Data
While direct crystallographic or NMR structural data for this specific compound bound to a target may not be publicly available, the collective SAR data allows for the construction of a pharmacophore model. Molecular docking studies with homologous receptors can further illuminate the likely binding mode. acs.orgnih.govmdpi.com
The key interactions likely include:
Ionic/Hydrogen Bond: A salt bridge formed between the protonated amine and a key acidic residue (e.g., Asp, Glu) in the binding pocket. nih.gov
Hydrophobic Interaction: The 2-trifluoromethylphenyl group likely occupies a well-defined hydrophobic pocket. The ortho-CF3 group may induce a specific torsion angle of the phenyl ring that is optimal for fitting into this pocket.
Hydrogen Bond Acceptor: The oxygen of the oxane ring may engage in a hydrogen bond with a donor residue (e.g., Ser, Thr, or a backbone N-H) on the protein. nih.gov
Docking simulations on related scaffolds often reveal that the combination of these interactions is crucial for high-affinity binding. acs.orgacs.org For example, in models of 4-aminoquinazoline inhibitors, the orientation of the aromatic ring and the position of the amine are critical for DNA intercalation and enzyme inhibition. nih.gov The SAR data gathered from analog synthesis provides the experimental validation for these computational models, leading to a more rational approach for designing future compounds with improved properties.
Medicinal Chemistry Applications and Drug Discovery Potential of 4 2 Trifluoromethyl Phenyl Oxan 4 Amine
Utilization as a Versatile Chemical Building Block and Scaffold
The 4-[2-(trifluoromethyl)phenyl]oxan-4-amine structure serves as a valuable building block in medicinal chemistry due to the distinct properties of its constituent parts. The tetrahydropyran (B127337) ring is a favored scaffold in drug discovery as it is a bioisostere for various cyclic systems and can improve the physicochemical properties of a molecule, such as solubility and metabolic stability. The three-dimensional nature of the oxane ring allows for precise spatial orientation of substituents, which is crucial for selective interaction with biological targets.
The primary amine group on the oxane ring offers a reactive handle for a wide array of chemical modifications. This allows for the straightforward synthesis of diverse libraries of compounds through reactions such as amidation, sulfonylation, and reductive amination. This versatility is essential for exploring the structure-activity relationships (SAR) of derivatives and for attaching various functional groups to modulate biological activity and pharmacokinetic profiles.
Furthermore, the 2-(trifluoromethyl)phenyl moiety plays a critical role in the pharmacological properties of molecules containing this scaffold. The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability by blocking sites of oxidation. mdpi.com Its strong electron-withdrawing nature can also influence the acidity of nearby functional groups and participate in favorable interactions with biological targets, such as dipole-dipole interactions or hydrogen bonds. The incorporation of this group has been shown to improve the lipophilicity and membrane permeability of drug candidates, which can lead to better oral bioavailability and central nervous system penetration. mdpi.com The strategic placement of the trifluoromethyl group on the phenyl ring can be used to fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific biological target.
The combination of these three components in this compound creates a privileged scaffold with a unique set of properties that are highly desirable in drug design. Its synthetic accessibility and the ability to readily generate diverse derivatives make it an attractive starting point for the discovery of new drugs for a variety of therapeutic areas.
Strategies for Lead Compound Identification and Optimization
The this compound scaffold provides a solid foundation for the identification and optimization of lead compounds in drug discovery. A primary strategy involves the systematic exploration of the chemical space around this core structure to establish a comprehensive structure-activity relationship (SAR). This is typically achieved through the synthesis and biological evaluation of a library of analogs with modifications at key positions.
For the this compound scaffold, lead optimization can be pursued through several avenues:
Modification of the Amine Group: The primary amine can be acylated, alkylated, or converted to other functional groups to explore interactions with the target protein. For instance, the introduction of different amide or sulfonamide moieties can introduce new hydrogen bond donors and acceptors, as well as alter the lipophilicity and metabolic stability of the compound.
Substitution on the Phenyl Ring: While the trifluoromethyl group at the 2-position is a defining feature, further substitutions on the phenyl ring can be explored to enhance potency and selectivity. The addition of small substituents like halogens, methyl, or methoxy (B1213986) groups can fine-tune the electronic properties and steric profile of the molecule.
Scaffold Hopping and Bioisosteric Replacement: In cases where the oxane ring or the phenyl group present pharmacokinetic challenges, scaffold hopping can be employed. This involves replacing these moieties with other cyclic or aromatic systems that maintain the key binding interactions while improving drug-like properties. For example, the tetrahydropyran ring could be replaced with a piperidine (B6355638) or cyclohexane (B81311) ring to assess the impact on activity and selectivity.
A critical aspect of lead optimization is the iterative process of design, synthesis, and testing. Initial hits identified from high-throughput screening or virtual screening can be rapidly optimized using parallel synthesis techniques to generate a focused library of analogs based on the this compound scaffold. The biological data obtained from these analogs then feeds back into the design of the next generation of compounds, leading to a progressive improvement in the desired therapeutic profile.
Preclinical Drug Development Candidates Deriving from the this compound Structure
While specific preclinical drug candidates derived directly from this compound are not extensively reported in publicly available literature, the broader class of molecules containing either the 4-aminotetrahydropyran (B1267664) or the trifluoromethylphenyl moiety is well-represented in preclinical and clinical development. These examples serve to highlight the therapeutic potential of the core scaffold.
For instance, the tetrahydropyran ring is a key structural feature in a number of approved drugs and clinical candidates. Its presence is often associated with improved pharmacokinetic properties. Similarly, the trifluoromethylphenyl group is a common motif in drugs targeting a wide range of diseases, from cancer to neurological disorders.
The combination of these two privileged fragments in the this compound structure suggests its potential for generating preclinical candidates with favorable drug-like properties. The development of novel inhibitors of various enzymes and receptors could be envisioned by utilizing this scaffold. For example, derivatives could be designed to target kinases, proteases, or G-protein coupled receptors, where the specific substitution pattern on the amine and phenyl ring would dictate the target selectivity.
The following table provides examples of therapeutic areas where related scaffolds have shown promise, suggesting potential applications for derivatives of this compound.
| Therapeutic Area | Target Class | Rationale for Scaffold Application |
| Oncology | Kinase Inhibitors | The trifluoromethylphenyl group can enhance binding affinity and selectivity, while the oxane ring can improve solubility and oral bioavailability. |
| CNS Disorders | GPCRs, Ion Channels | The lipophilicity imparted by the trifluoromethyl group can facilitate blood-brain barrier penetration, and the rigid oxane scaffold can provide the necessary conformational constraint for potent and selective receptor modulation. |
| Inflammatory Diseases | Proteases, Cytokine Receptors | The scaffold can be elaborated to present functional groups that interact with the active sites of inflammatory mediators. |
Further preclinical development of compounds based on this scaffold would involve extensive in vitro and in vivo studies to evaluate their efficacy, safety, and pharmacokinetic profiles.
Design of Targeted Molecular Probes for Biological Research
The this compound structure can also be adapted for the design of targeted molecular probes, which are invaluable tools for studying biological systems. These probes are typically derived from a parent compound with known biological activity and are modified to include a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope.
The primary amine on the oxane ring of this compound provides a convenient attachment point for such reporter groups. A linker arm of appropriate length and flexibility can be introduced between the scaffold and the reporter to minimize steric hindrance and preserve the binding affinity of the probe for its biological target.
Potential applications of molecular probes derived from this scaffold include:
Fluorescent Probes: By attaching a fluorophore, researchers can visualize the subcellular localization of the target protein and monitor its dynamics in living cells using techniques like fluorescence microscopy.
Affinity-Based Probes: The scaffold can be functionalized with a reactive group to create an affinity-based probe that covalently labels the target protein. This allows for the identification and isolation of the target protein from complex biological mixtures.
Positron Emission Tomography (PET) Tracers: By incorporating a positron-emitting radionuclide, such as fluorine-18, derivatives of this compound could be developed as PET tracers for in vivo imaging of their biological targets in preclinical and clinical studies.
The design of effective molecular probes requires a careful balance between maintaining the biological activity of the parent compound and incorporating the necessary reporter group without disrupting the key interactions with the target.
Integration of Computational and Experimental Approaches in Drug Design
The development of novel therapeutic agents based on the this compound scaffold can be significantly accelerated by the integration of computational and experimental approaches. Computer-aided drug design (CADD) methods can be employed to rationalize experimental findings and guide the design of new analogs with improved properties.
Computational approaches that can be applied include:
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode of this compound derivatives and to prioritize compounds for synthesis. This can help in understanding the key interactions that govern potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity. These models can then be used to predict the activity of virtual compounds and to identify the most promising candidates for synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex and can be used to assess the stability of the predicted binding modes and to estimate binding free energies.
These computational predictions can then be validated through experimental studies, such as:
In Vitro Assays: Synthesized compounds can be tested in a variety of in vitro assays to determine their potency, selectivity, and mechanism of action.
X-ray Crystallography: Co-crystallization of active compounds with their target protein can provide detailed structural information about the binding mode, which can be used to refine the computational models and guide further design efforts.
Pharmacokinetic Studies: In vitro and in vivo pharmacokinetic studies can be conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
The iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful paradigm in modern drug discovery that can significantly reduce the time and cost associated with the development of new drugs. The this compound scaffold, with its synthetic tractability and interesting structural features, is an ideal candidate for such an integrated drug design approach.
Future Directions and Advanced Research Perspectives for 4 2 Trifluoromethyl Phenyl Oxan 4 Amine
Development of Novel and Efficient Synthetic Methodologies
The efficient construction of the 4-[2-(Trifluoromethyl)phenyl]oxan-4-amine core is paramount for its extensive study and potential application. Future research will likely focus on developing more atom-economical, stereoselective, and scalable synthetic routes.
Current strategies for analogous 4-aryltetrahydropyrans often rely on multi-step sequences. researchgate.net Advanced methodologies are moving towards more convergent approaches. For instance, one-pot, three-component reactions, such as the Prins–Friedel–Crafts reaction from epoxides and homoallylic alcohols in arene solvents, offer a diastereoselective route to all-cis 4-aryltetrahydropyrans. researchgate.net Further development could adapt such methods for the direct incorporation of the amine functionality.
A particularly promising avenue is the use of C-H functionalization. Recent breakthroughs have enabled the synthesis of highly substituted aminotetrahydropyrans through sequential, stereospecific C-H functionalization. nih.govresearchgate.netnih.govfigshare.com A process initiated by a Palladium(II)-catalyzed stereoselective γ-methylene C-H arylation of an aminotetrahydropyran, followed by functionalization of the amine, could provide a direct and modular route to the target compound and its derivatives. nih.govnih.gov
Furthermore, the formation of the crucial C-N bond can be advanced through modern catalytic methods. Visible-light photoredox catalysis has emerged as a powerful tool for C-N bond formation under mild conditions, offering an alternative to traditional palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netvirginia.edu Developing a photoredox-based strategy for the amination of a suitable tetrahydropyran (B127337) precursor could significantly improve the efficiency and sustainability of the synthesis. For enantiomerically pure variants, transition metal-catalyzed asymmetric hydrogenation and biocatalytic methods offer pathways to chiral amines with high stereoselectivity. nih.govrochester.eduacs.org
| Synthetic Strategy | Description | Potential Advantages | Key References |
| Prins-Friedel-Crafts Reaction | A one-pot, three-component synthesis from epoxides, homoallylic alcohols, and arenes. | Convergent, diastereoselective. | researchgate.net |
| Sequential C-H Functionalization | Pd(II)-catalyzed γ-methylene C-H arylation followed by amine functionalization. | High efficiency, modularity, direct installation of groups. | nih.govresearchgate.netnih.govfigshare.com |
| Photoredox Catalysis | Visible-light mediated C-N bond formation. | Mild reaction conditions, sustainable, avoids heavy metals. | nih.govresearchgate.netvirginia.edu |
| Asymmetric Synthesis | Transition metal-catalyzed hydrogenation or biocatalysis for enantioselective amine synthesis. | Access to single enantiomers, high stereocontrol. | nih.govrochester.eduacs.org |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Unambiguous structural confirmation of this compound and its future derivatives is critical. While standard 1D NMR (¹H and ¹³C) is fundamental, the complexity of the molecule necessitates advanced spectroscopic techniques for complete elucidation. researchgate.net
Two-dimensional (2D) NMR spectroscopy will be indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are required to establish the precise connectivity of atoms within the molecule. ipb.ptnumberanalytics.comcore.ac.uknih.gov For determining the stereochemistry and spatial arrangement of atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) will be crucial. numberanalytics.com
Given the trifluoromethyl group, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive tool. The chemical shift of the ¹⁹F nuclei is highly sensitive to the local electronic environment, making it an excellent probe for confirming the substitution pattern on the aromatic ring and for studying intermolecular interactions. nih.govnih.govdovepress.com Variations in the ¹⁹F chemical shift can provide insights into conformational changes and binding events. researchgate.netresearchgate.net
Mass spectrometry (MS) provides essential information on molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition. Detailed analysis of the fragmentation patterns in techniques like electron ionization (EI-MS) can help to piece together the structure, with characteristic losses of radicals such as ·CF₃ being indicative of the trifluoromethyl moiety. fluorine1.ruresearchgate.netrsc.orgresearchgate.netnih.gov
| Technique | Information Yielded | Relevance to Compound | Key References |
| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity, proton-carbon correlations. | Confirms the core scaffold and substituent placement. | ipb.ptnumberanalytics.comcore.ac.uknih.gov |
| NOESY | Through-space proton-proton correlations. | Determines relative stereochemistry and conformation. | numberanalytics.com |
| ¹⁹F NMR | Highly sensitive probe of the local electronic environment. | Confirms the presence and position of the -CF₃ group; useful for binding studies. | nih.govnih.govdovepress.comresearchgate.netresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Unambiguous confirmation of the molecular formula. | fluorine1.rursc.orgnih.gov |
Deeper Elucidation of Specific Molecular Mechanisms of Action
Identifying the biological targets and molecular mechanisms of action for this compound is a key area for future research. The trifluoromethyl group is a common feature in many central nervous system (CNS) active drugs, where it can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving blood-brain barrier penetration. mdpi.comresearchgate.netmdpi.com
Initial investigations should focus on target classes associated with analogous structures. For example, some aryl amino-tetrahydropyran derivatives have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors, suggesting a potential role in the treatment of type 2 diabetes. nih.gov Separately, related tetrahydrofuran (B95107) scaffolds are being explored as NaV1.8 inhibitors for pain management. nih.gov Therefore, screening against panels of proteases and ion channels would be a logical starting point.
Given the prevalence of the trifluoromethylphenyl motif in neurological drugs, exploring CNS targets is also a high priority. researchgate.net Assays for activity at G-protein coupled receptors (GPCRs), transporters (e.g., serotonin (B10506) transporter, as with fluoxetine), and enzymes (e.g., cholinesterases) involved in neurotransmission could reveal novel mechanisms. mdpi.comresearchgate.net N-(3-trifluoromethylbenzoyl)-N'-phenylurea, for instance, has shown CNS depressant effects. wisdomlib.org
Exploration of Emerging Therapeutic Areas for Oxan-4-amine Analogues
Building on mechanistic studies, the exploration of therapeutic applications for analogues of this compound can be systematically pursued. The structural motifs present suggest several promising avenues.
Metabolic Diseases: Based on the activity of similar compounds as DPP-4 inhibitors, the development of analogues for type 2 diabetes is a clear path forward. nih.gov
Pain and Inflammation: The connection of related scaffolds to NaV1.8 inhibition suggests potential for developing novel, non-opioid analgesics for acute and chronic pain. nih.gov
Neurological and Psychiatric Disorders: The trifluoromethyl group is a hallmark of many successful CNS drugs. mdpi.comresearchgate.net This opens up possibilities in areas like depression, anxiety, epilepsy, and neurodegenerative diseases such as amyotrophic lateral sclerosis, where the drug Riluzole, which also contains a trifluoromethyl group, is used. mdpi.com
Future work would involve synthesizing focused libraries of analogues, modifying both the substitution on the phenyl ring and the structure of the oxane-amine portion, to optimize potency, selectivity, and pharmacokinetic properties for these emerging therapeutic areas.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To efficiently explore the therapeutic potential and structure-activity relationships (SAR) of the this compound scaffold, modern drug discovery techniques are essential. High-throughput screening (HTS) and combinatorial chemistry provide the tools to rapidly generate and evaluate large numbers of derivatives.
The development of a robust and modular synthetic route, as discussed in section 7.1, is a prerequisite for building combinatorial libraries. nih.gov By varying the aryl halide and amine building blocks, a diverse set of analogues can be created. Spirocyclic scaffolds, which share structural complexity with the target molecule, have been successfully used to generate screening libraries and in diversity-oriented synthesis. acs.orgtandfonline.comenamine.net A similar approach could be applied here, generating libraries of spirocyclic tetrahydropyrans.
These libraries can then be screened against a wide range of biological targets using HTS assays. For example, screening a library of bis-cyclic guanidines led to the discovery of potent antibacterial agents. nih.gov The construction of a spirooxindole amide library via a cascade reaction demonstrates the power of creating structurally complex and diverse collections for screening. nih.gov Applying these principles will accelerate the identification of lead compounds derived from the this compound core.
Potential Applications Beyond Medicinal Chemistry, including Materials Science
The unique electronic and physical properties imparted by the trifluoromethyl group suggest that this compound and its derivatives could have applications beyond the pharmaceutical realm, particularly in materials science.
Fluorinated heterocyclic compounds are increasingly used in the development of advanced materials. numberanalytics.comresearchgate.nete-bookshelf.de The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of conjugated systems, making them suitable for use in organic electronics. rsc.org Derivatives of the title compound, if appropriately functionalized to allow for polymerization or assembly, could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as n-type semiconductors. rsc.org
The tetrahydropyran (oxane) ring is also being explored as a biomass-derived, biodegradable, and economically competitive solvent. wikipedia.orgresearchgate.netdntb.gov.ua While the specific compound is too complex for a bulk solvent, its derivatives could find use as specialty solvents or additives in polymer chemistry. For instance, tetrahydropyran is used as a solvent in cationic polymerization, and its derivatives could offer tailored solubility and reactivity properties. google.com Furthermore, the presence of fluorine often leads to materials with low surface energy, which could be exploited in the design of novel coatings and polymers. numberanalytics.com
Q & A
Basic: What are the standard synthetic routes for 4-[2-(Trifluoromethyl)phenyl]oxan-4-amine?
Answer:
The synthesis typically involves:
Nucleophilic substitution : Reacting 2-(trifluoromethyl)benzyl halides with amines to form intermediates.
Cyclization : Using oxirane or tetrahydrofuran derivatives under acidic/basic conditions to construct the oxane ring.
Amine functionalization : Introducing the amine group via reductive amination or Gabriel synthesis .
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the electron-withdrawing trifluoromethyl group. Reaction progress is monitored via TLC and NMR spectroscopy .
Basic: How is the compound's structure confirmed post-synthesis?
Answer:
Structural confirmation employs:
- NMR Spectroscopy : H and C NMR to verify substituent positions and amine proton integration.
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, particularly for chiral centers. The SHELX software suite is widely used for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Basic: What are the key physicochemical properties influencing its reactivity?
Answer:
- Lipophilicity : The trifluoromethyl group enhances logP (~2.8 predicted), improving membrane permeability .
- Acid-Base Behavior : The amine group (pKa ~9.5) facilitates protonation in biological environments.
- Solubility : Moderate aqueous solubility (~0.1 mg/mL) necessitates co-solvents (e.g., DMSO) for in vitro assays .
Intermediate: How does the trifluoromethyl group impact pharmacokinetic properties?
Answer:
The -CF group:
- Enhances Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.
- Increases Binding Affinity : Electron-withdrawing effects strengthen van der Waals interactions with hydrophobic enzyme pockets.
Comparative studies with non-fluorinated analogs show a 3–5× improvement in bioavailability .
Advanced: How can computational methods predict biological target interactions?
Answer:
- Molecular Docking : Tools like AutoDock Vina model binding poses with receptors (e.g., GPCRs, kinases). The trifluoromethyl group’s electrostatic potential is critical for scoring .
- MD Simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories.
- QSAR Models : Predict ADMET properties using descriptors like polar surface area and H-bond acceptors .
Advanced: What strategies optimize enantiomeric purity during synthesis?
Answer:
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation.
- Asymmetric Catalysis : Employ Ru-BINAP complexes for enantioselective cyclization (≥90% ee reported) .
- Crystallization-Induced Diastereomer Resolution : Diastereomeric salts with tartaric acid derivatives enhance purity .
Advanced: How to address low yield in the final cyclization step?
Answer:
- Catalyst Screening : Transition metals (Pd, Cu) or organocatalysts (e.g., DMAP) improve cyclization efficiency.
- Solvent Optimization : Switch from THF to DMF to stabilize transition states.
- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h, minimizing decomposition .
Advanced: How to resolve contradictions in pharmacological data?
Answer:
- Orthogonal Assays : Validate receptor binding (SPR) with functional assays (cAMP/Gq recruitment).
- Metabolite Profiling : LC-MS identifies active/inactive metabolites confounding in vivo results.
- Cohort Stratification : In animal studies, control for genetic polymorphisms affecting drug metabolism .
Advanced: What comparative analyses distinguish it from structural analogs?
Answer:
| Compound | Substituent | Bioactivity (IC) |
|---|---|---|
| 4-[2-CF-Ph]oxan-4-amine | 2-CF | 12 nM (Target A) |
| 4-[3-CF-Ph]oxan-4-amine | 3-CF__3 | 45 nM (Target A) |
| 4-[4-Cl-Ph]oxan-4-amine | 4-Cl | 220 nM (Target A) |
| The 2-CF positional isomer shows superior potency due to steric complementarity in Target A’s binding site . |
Advanced: What crystallographic techniques resolve polymorphism?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
